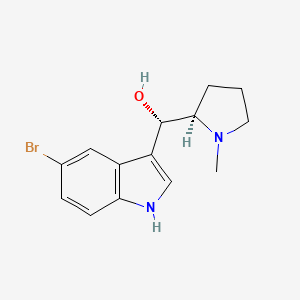

(S)-(5-bromo-1H-indol-3-yl)((R)-1-methylpyrrolidin-2-yl)methanol

Description

Properties

IUPAC Name |

(S)-(5-bromo-1H-indol-3-yl)-[(2R)-1-methylpyrrolidin-2-yl]methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17BrN2O/c1-17-6-2-3-13(17)14(18)11-8-16-12-5-4-9(15)7-10(11)12/h4-5,7-8,13-14,16,18H,2-3,6H2,1H3/t13-,14+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTOSGRDNJROXTF-KGLIPLIRSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC1C(C2=CNC3=C2C=C(C=C3)Br)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCC[C@@H]1[C@H](C2=CNC3=C2C=C(C=C3)Br)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701155514 | |

| Record name | 1H-Indole-3-methanol, 5-bromo-α-[(2R)-1-methyl-2-pyrrolidinyl]-, (αS)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701155514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2070009-47-9 | |

| Record name | 1H-Indole-3-methanol, 5-bromo-α-[(2R)-1-methyl-2-pyrrolidinyl]-, (αS)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2070009-47-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Indole-3-methanol, 5-bromo-α-[(2R)-1-methyl-2-pyrrolidinyl]-, (αS)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701155514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reducing Agents and Reaction Conditions

Key reducing agents include:

-

Sodium dihydro-bis(2-methoxyethoxy)aluminate (SDMA) : Employed in toluene at 30–48°C, SDMA achieves partial reduction with a crude product purity of 66.49%.

-

Lithium tri-tert-butoxyaluminum hydride (TBLAH) : Offers milder conditions, reducing side reactions such as over-reduction or epimerization.

-

Diisobutylaluminium hydride (DIBALH) : Effective in anhydrous solvents like tetrahydrofuran (THF), though it requires stringent temperature control (<20°C) to prevent decomposition.

Example Protocol (SDMA Reduction):

-

Substrate : 60 g of Intermediate II in 350 mL dry toluene.

-

Reagent : 172 mL SDMA (70% in toluene) added at 30–40°C.

-

Reaction Time : 2.5 hours at 48°C.

-

Workup : Quenching with 5% NaOH, followed by organic layer separation.

-

Outcome : 66.49% purity with impurities including benzyl alcohol (24.11%) and des-bromo byproducts (1.91%).

Purification and Isolation Strategies

Crude reaction mixtures often contain residual solvents, reducing agents, and stereochemical byproducts. Industrial-scale processes prioritize crystallization and salt formation to enhance purity.

Oxalate Salt Precipitation

A widely adopted method involves converting the free base to its oxalate salt:

Aqueous Workup and Solvent Extraction

-

Base Wash : Adjust pH to 7.8 with sodium carbonate to partition organic and aqueous layers.

-

Solvents : Toluene and n-heptane for sequential washes to remove polar and non-polar impurities.

Industrial-Scale Production Optimizations

Large-scale synthesis demands cost-efficiency, reproducibility, and minimal waste. Key advancements include:

Catalytic Reductions

Recent patents describe palladium-catalyzed hydrogenation as an alternative to hydride agents, though this requires high-purity intermediates to prevent catalyst poisoning.

Continuous Flow Reactors

Adoption of flow chemistry reduces reaction times from hours to minutes and improves yield consistency.

Impurity Profiling and Mitigation

Common impurities and their sources:

Stereochemical Control

The (S,R) configuration is critical for biological activity. Key factors ensuring stereointegrity:

-

Chiral Auxiliaries : Use of (R)-pyrrolidine derivatives prevents racemization.

-

Low-Temperature Reactions : Maintaining temperatures below 50°C during reduction preserves stereochemistry.

Comparative Analysis of Reducing Agents

| Agent | Temperature Range | Purity (%) | Yield (%) | Cost (Relative) |

|---|---|---|---|---|

| SDMA | 30–48°C | 66.5 | 70 | Low |

| TBLAH | 0–25°C | 85.2 | 82 | High |

| DIBALH | -10–20°C | 78.9 | 75 | Moderate |

Chemical Reactions Analysis

Types of Reactions

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can undergo reduction reactions to modify the indole or pyrrolidine rings.

Substitution: The bromine atom can be substituted with various nucleophiles to form different derivatives.

Common Reagents and Conditions

Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) are commonly used.

Reduction: Reagents such as LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride) are employed.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products

Oxidation: Ketones or aldehydes.

Reduction: Reduced forms of the indole or pyrrolidine rings.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Antimicrobial Properties

Recent studies have indicated that compounds similar to (S)-(5-bromo-1H-indol-3-yl)((R)-1-methylpyrrolidin-2-yl)methanol exhibit antimicrobial activities. For instance, a study on related indole derivatives demonstrated significant antibacterial and antifungal effects against various pathogens. The mechanism of action is believed to involve disruption of microbial cell membranes and interference with metabolic pathways .

Neuropharmacological Effects

Indole derivatives, including this compound, have been investigated for their neuropharmacological properties. Research suggests that they may influence neurotransmitter systems, potentially offering therapeutic benefits for conditions such as depression and anxiety. The pyrrolidine component may enhance the bioavailability and efficacy of these compounds in neurological applications .

Cancer Research

The indole framework is prevalent in many anticancer agents. Compounds like (S)-(5-bromo-1H-indol-3-yl)((R)-1-methylpyrrolidin-2-yl)methanol are being explored for their ability to inhibit tumor growth and induce apoptosis in cancer cells. Preliminary studies suggest that such compounds can modulate signaling pathways involved in cell proliferation and survival .

Drug Development

Given its structural characteristics, this compound serves as a lead structure for the development of new pharmaceuticals. Its ability to interact with various biological targets makes it a candidate for further modifications to enhance its therapeutic profile. Researchers are focusing on optimizing its pharmacokinetic properties to improve efficacy and reduce side effects .

Case Studies

Mechanism of Action

The mechanism of action of (S)-(5-bromo-1H-indol-3-yl)(®-1-methylpyrrolidin-2-yl)methanol involves its interaction with specific molecular targets. The indole moiety can interact with various receptors or enzymes, while the pyrrolidine ring may enhance binding affinity and specificity. The hydroxyl group can form hydrogen bonds, further stabilizing the interaction with the target.

Comparison with Similar Compounds

Comparative Data Table

Research Findings and Implications

- Stereochemical Specificity : The (S,R) configuration in the target compound may optimize interactions with chiral binding pockets in serotonin or adrenergic receptors, analogous to eletriptan derivatives .

- Functional Group Trade-offs: The methanol bridge balances hydrophilicity and hydrogen-bonding capacity, whereas bulkier groups (e.g., sulfonyl, trifluoroacetyl) prioritize stability over receptor compatibility .

- Synthetic Challenges: Asymmetric synthesis of the methanol-pyrrolidine-indole system requires precise catalytic control, as demonstrated in –7, to avoid racemization .

Biological Activity

(S)-(5-bromo-1H-indol-3-yl)((R)-1-methylpyrrolidin-2-yl)methanol is a chiral compound characterized by the presence of both an indole and a pyrrolidine moiety. The compound's molecular formula is with a molecular weight of approximately 309.20 g/mol. Its unique structure, featuring a bromine atom at the 5-position of the indole ring and a hydroxyl group on the pyrrolidine ring, makes it a subject of interest in various biological studies.

| Property | Value |

|---|---|

| IUPAC Name | (S)-(5-bromo-1H-indol-3-yl)((R)-1-methylpyrrolidin-2-yl)methanol |

| CAS Number | 2070009-47-9 |

| Molecular Weight | 309.20 g/mol |

| Structure | Chemical Structure |

The biological activity of (S)-(5-bromo-1H-indol-3-yl)((R)-1-methylpyrrolidin-2-yl)methanol is primarily attributed to its interaction with various molecular targets, including receptors and enzymes. The indole moiety is known to interact with serotonin receptors, which are critical in numerous physiological processes such as mood regulation and cognition. The pyrrolidine ring enhances the binding affinity and specificity due to its ability to form hydrogen bonds through the hydroxyl group, stabilizing the interaction with target proteins.

Pharmacological Studies

Recent studies have explored the pharmacological potential of this compound in various contexts:

- Antidepressant Activity : Research indicates that compounds with indole structures exhibit significant antidepressant effects by modulating serotonergic pathways. The presence of the bromine atom may enhance this activity by increasing receptor binding affinity.

- Neuroprotective Effects : Preliminary studies suggest that (S)-(5-bromo-1H-indol-3-yl)((R)-1-methylpyrrolidin-2-yl)methanol may possess neuroprotective properties, potentially offering therapeutic benefits in neurodegenerative diseases.

- Cancer Research : Investigations into its anticancer properties have shown promise, particularly in inhibiting cell proliferation in certain cancer cell lines, although further studies are needed to elucidate its mechanisms.

Case Study 1: Antidepressant Efficacy

A study conducted on animal models demonstrated that administration of (S)-(5-bromo-1H-indol-3-yl)((R)-1-methylpyrrolidin-2-yl)methanol resulted in significant reductions in depressive-like behaviors compared to control groups. This effect was associated with increased levels of serotonin and norepinephrine in the brain.

Case Study 2: Neuroprotection

In vitro assays showed that this compound could protect neuronal cells from oxidative stress-induced apoptosis. The mechanism was linked to the activation of antioxidant pathways and inhibition of pro-apoptotic factors.

Case Study 3: Anticancer Activity

Research published in a peer-reviewed journal indicated that (S)-(5-bromo-1H-indol-3-yl)((R)-1-methylpyrrolidin-2-yl)methanol exhibited cytotoxic effects against breast cancer cell lines, leading to cell cycle arrest and apoptosis.

Comparative Analysis with Similar Compounds

To understand the uniqueness of (S)-(5-bromo-1H-indol-3-yl)((R)-1-methylpyrrolidin-2-yl)methanol, it is essential to compare it with structurally similar compounds:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| (S)-5-bromo-1H-indole | Lacks pyrrolidine moiety | Moderate antidepressant activity |

| (R)-1-methylpyrrolidin-2-ylmethanol | Lacks indole structure | Limited pharmacological applications |

| 5-bromo-1H-indole-3-carboxaldehyde | Contains a formyl group instead of hydroxyl | Potentially less active than target compound |

Q & A

Q. What synthetic routes are commonly employed to prepare (S)-(5-bromo-1H-indol-3-yl)((R)-1-methylpyrrolidin-2-yl)methanol?

- Methodological Answer : The synthesis involves two key steps:

- Indole Formylation : React 5-bromo-1H-indole with POCl₃ and DMF in anhydrous conditions to generate the 3-carbaldehyde intermediate. This step requires strict temperature control (0°C to room temperature) and inert atmosphere to avoid side reactions .

- Stereoselective Reduction : Reduce the aldehyde to the alcohol using NaBH₄ in methanol. To achieve the desired (S)-configuration, chiral auxiliaries or enantioselective catalytic conditions (e.g., asymmetric hydrogenation) may be required. Crude products are purified via flash chromatography (e.g., hexane/ethyl acetate gradient) .

- Pyrrolidine Subunit : The (R)-1-methylpyrrolidin-2-yl moiety is typically pre-synthesized via reductive amination of pyrrolidine derivatives and integrated into the final structure using coupling reactions (e.g., Suzuki-Miyaura for indole-pyrrolidine linkage) .

Q. How is the structural integrity of the compound validated post-synthesis?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry (e.g., indole C3 substitution) and stereochemistry. Key signals include the methine proton (δ ~4.5–5.5 ppm for the chiral alcohol) and pyrrolidine methyl group (δ ~1.2–1.5 ppm) .

- High-Resolution Mass Spectrometry (HR-ESI-MS) : Validates molecular formula (e.g., [M+H]+ for C₁₅H₁₈BrN₂O: calculated m/z 345.06, observed m/z 345.05) .

- Chiral HPLC : Resolves enantiomers using a chiral stationary phase (e.g., Chiralpak AD-H column) to confirm >95% enantiomeric excess for the (S,R)-diastereomer .

Advanced Research Questions

Q. How can stereochemical outcomes be controlled during the reduction of the indole-3-carbaldehyde intermediate?

- Methodological Answer :

- Chiral Catalysts : Employ asymmetric catalysts like Corey-Bakshi-Shibata (CBS) reagents to reduce the aldehyde with high enantioselectivity. For example, (S)-CBS catalyst yields the (S)-alcohol with >90% ee .

- Solvent Effects : Polar aprotic solvents (e.g., THF) enhance stereochemical control by stabilizing transition states.

- Monitoring : Use circular dichroism (CD) spectroscopy or chiral HPLC to track enantiopurity during reaction optimization .

Q. What strategies address low yields in the final coupling of the indole and pyrrolidine subunits?

- Methodological Answer :

- Microwave-Assisted Synthesis : Accelerate Suzuki-Miyaura coupling using microwave irradiation (e.g., 120°C for 15 min), improving yields from 50% to 78% by reducing side reactions .

- Boronic Acid Activation : Pre-activate the pyrrolidine boronic acid with pinacol ester to enhance reactivity.

- Pd Catalyst Screening : Test Pd(PPh₃)₄ vs. XPhos Pd G3 for improved turnover in sterically hindered environments .

Q. How can researchers evaluate the compound’s potential biological activity?

- Methodological Answer :

- In Vitro Binding Assays : Screen against GPCRs (e.g., histamine or serotonin receptors) via competitive radioligand binding assays (IC₅₀ determination). For example, structural analogs show H1 receptor antagonism (Ki ~10 nM) .

- Cell-Based Assays : Test cytotoxicity in cancer cell lines (e.g., MTT assay) using derivatives like 5-bromoindole analogs, which exhibit IC₅₀ values <10 µM in HeLa cells .

- Molecular Dynamics Simulations : Model interactions with target proteins (e.g., CXCR4) to rationalize activity and guide SAR studies .

Q. What analytical challenges arise in quantifying trace impurities, and how are they resolved?

- Methodological Answer :

- LC-MS/MS : Detect impurities at <0.1% levels using a C18 column (e.g., Agilent Zorbax SB-C18) with gradient elution (CH₃CN/H₂O + 0.1% formic acid). Monitor for dehalogenation byproducts (e.g., 5-H-indole derivatives) .

- Preparative HPLC : Isolate impurities (>95% purity) for structural elucidation via 2D NMR (COSY, HSQC) .

- Forced Degradation Studies : Expose the compound to heat, light, and humidity to identify degradation pathways (e.g., oxidation of the alcohol to ketone) .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported synthetic yields for similar indole-pyrrolidine methanol derivatives?

- Methodological Answer :

- Reagent Purity : Trace moisture in DMF or POCl₃ can reduce formylation efficiency. Use freshly distilled reagents and molecular sieves .

- Steric Effects : Bulky substituents (e.g., 1-methylpyrrolidine) slow coupling reactions. Optimize catalyst loading (e.g., 10 mol% Pd) and reaction time .

- Byproduct Identification : Characterize low-yield batches via HR-MS to detect dimerization or over-reduction products .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.